

A Technical Guide to Fmoc-Gly-OH for Solid-Phase Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable technique for creating peptides for therapeutic, research, and diagnostic applications. The success of SPPS relies heavily on the strategic use of protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) group being a cornerstone of modern peptide chemistry. Among the suite of Fmoc-protected amino acids, **Fmoc-Gly-OH** holds a unique and fundamental position. As the simplest amino acid derivative, its characteristics offer distinct advantages and require specific considerations during synthesis. This guide provides an in-depth overview of the core characteristics of **Fmoc-Gly-OH**, detailed experimental protocols for its use, and insights into potential side reactions.

Core Physicochemical Characteristics

Fmoc-Gly-OH is a white to off-white crystalline powder that serves as a foundational building block in SPPS.[1][2] Its physical and chemical properties are well-defined, ensuring consistency and predictability in synthesis protocols. High purity, often exceeding 99%, is crucial for minimizing the accumulation of impurities and ensuring high coupling efficiency, which translates to a purer final peptide product.[1]

Table 1: Physicochemical Properties of Fmoc-Gly-OH



Property	Value	References
CAS Number	29022-11-5	[2][3]
Molecular Formula	C17H15NO4	
Molecular Weight	297.31 g/mol	_
Appearance	White to off-white crystalline powder	
Melting Point	174-178 °C	_
Purity	Typically ≥99% (HPLC)	_
Storage Conditions	2-8°C, protect from light	_

Solubility

The solubility of Fmoc-amino acids is a critical parameter for achieving efficient coupling reactions. **Fmoc-Gly-OH** exhibits excellent solubility in the polar aprotic solvents most commonly used in SPPS, ensuring homogenous reaction conditions.

Table 2: Solubility Profile of Fmoc-Gly-OH

Solvent	Solubility	References
N,N-Dimethylformamide (DMF)	Readily Soluble	
Dimethyl Sulfoxide (DMSO)	Readily Soluble (≥29.7 mg/mL)	
N-Methyl-2-pyrrolidone (NMP)	Soluble	•
Acetonitrile	Readily Soluble	•
Ethanol	Slightly Soluble (≥25 mg/mL with sonication)	•
Water	Insoluble	•

Strategic Advantages of Fmoc-Gly-OH in SPPS

Foundational & Exploratory

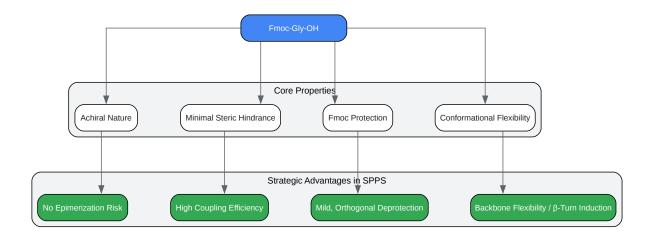




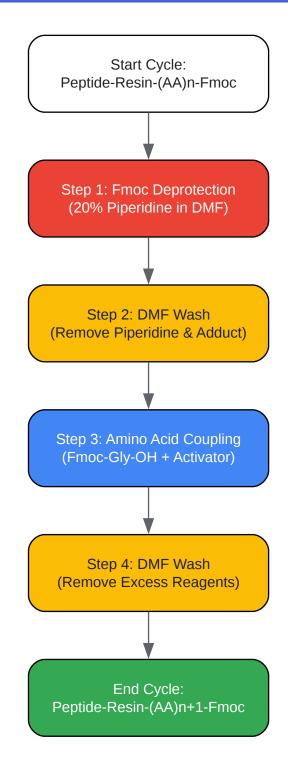
The unique structure of **Fmoc-Gly-OH** provides several strategic benefits in peptide synthesis. Its lack of a side chain and chirality simplifies synthesis and enhances the structural versatility of the resulting peptide.

- Achiral Nature: As the only non-chiral proteinogenic amino acid, glycine poses no risk of
 racemization during activation and coupling steps. This is particularly advantageous when
 Fmoc-Gly-OH is used as the C-terminal residue in peptide fragments intended for fragment
 condensation.
- Minimal Steric Hindrance: The absence of a bulky side chain allows for highly efficient coupling reactions and can help mitigate aggregation issues in certain "difficult" sequences.
- Conformational Flexibility: The incorporation of glycine residues imparts significant conformational flexibility to the peptide backbone, which can be crucial for biological activity or for inducing specific secondary structures like β-turns.
- Robust Fmoc Protection: The Fmoc group is stable under coupling conditions but is readily cleaved by mild bases like piperidine, ensuring orthogonality with acid-labile side-chain protecting groups.









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